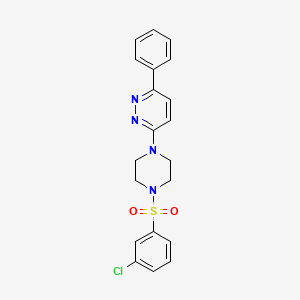

![molecular formula C23H25N3O3 B2815530 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-23-0](/img/structure/B2815530.png)

4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

Research on phenylhydrazone derivatives of pyrimidine-2(1H),4(3H),5,6-tetraone (alloxan) shows the significance of hydrogen bonding in determining the molecular and crystal structure of such compounds. These studies reveal the potential for designing materials with specific structural properties, which could be relevant for the development of new pharmaceuticals or materials with unique optical or electronic characteristics (Beaton, Willey, & Drew, 1987).

Synthesis and Chemical Reactions

Various synthetic routes have been explored for creating pyrimidine and related heterocyclic compounds, demonstrating the chemical versatility of these frameworks. For example, the synthesis of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones and 6-benzoylpyrrolo[2,3-d]pyrimidinones illustrates methodologies for constructing complex molecules that could serve as building blocks for pharmaceuticals or materials science applications (Danswan, Kennewell, & Tully, 1989).

Photoluminescent Materials

The creation of photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units points to the potential of pyrimidine derivatives in the development of new materials for electronic applications, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. These materials exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for use in various electronic devices (Beyerlein & Tieke, 2000).

Antioxidant and Radioprotective Activities

A specific study on a novel pyrimidine derivative showed promising in vitro antioxidant activity and in vivo radioprotection properties, suggesting potential applications in protecting against oxidative stress and radiation-induced damage. This research indicates the broader therapeutic potential of pyrimidine derivatives in medicine, particularly in areas related to oxidative stress and radioprotection (Mohan et al., 2014).

Sensor Applications

Computational and experimental studies on pyrimidine derivatives with unique configurations have explored their ability to bind metal cations, suggesting their utility as ionophores in sensor applications. This highlights the potential for developing new sensors and diagnostic tools based on pyrimidine chemistry (Cordaro et al., 2011).

Mechanism of Action

Target of Action

Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Molecular docking studies of related compounds suggest that they can bind to the hinge region of atp binding sites of kinases like egfr .

Biochemical Pathways

Compounds with similar structures have shown to inhibit cdk2, a kinase involved in cell cycle regulation .

Pharmacokinetics

Similar compounds have shown good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to sorafenib IC50: 0184 ± 001 μM .

Result of Action

Similar compounds have shown superior cytotoxic activities against various cell lines .

Action Environment

The synthesis of similar compounds has been reported to be influenced by various factors .

Biochemical Analysis

Biochemical Properties

The compound interacts with RORc, a member of the nuclear receptor superfamily, at the molecular level . It has been shown to inhibit the cell-based luciferase reporter activity with an IC50 value of 0.82 μmol/L .

Cellular Effects

The compound exerts its effects on various types of cells by regulating the expression of target genes involved in a range of physiological processes such as development, metabolism, and immunity .

Molecular Mechanism

The compound acts as an inverse agonist of RORc, a nuclear receptor that controls the expression of target genes . It binds to the hinge region of the ATP binding site of RORc, similar to the standard drug erlotinib .

Temporal Effects in Laboratory Settings

It has been shown to display a 120-fold selectivity for RORc over other nuclear receptors .

Metabolic Pathways

It is known to interact with RORc, a nuclear receptor that regulates the expression of target genes involved in various physiological processes .

Subcellular Localization

It is known to interact with RORc, a nuclear receptor that is typically localized in the nucleus .

properties

IUPAC Name |

6-butyl-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-3-13-26-14-19-20(22(26)27)21(25-23(28)24-19)17-9-11-18(12-10-17)29-15-16-7-5-4-6-8-16/h4-12,21H,2-3,13-15H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWVZBYXEWWQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

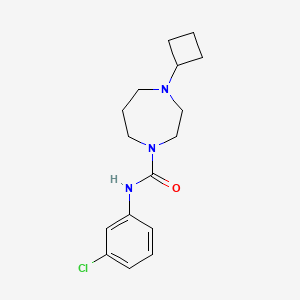

![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)

![(3-Fluoro-4-methylphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2815455.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-1,1-dioxothiolane-3-carboxamide](/img/structure/B2815459.png)

![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2815460.png)

![3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2815462.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2815463.png)

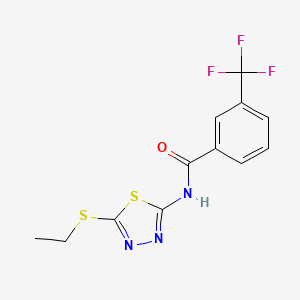

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2815467.png)

![1-(benzo[d]thiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide](/img/structure/B2815468.png)

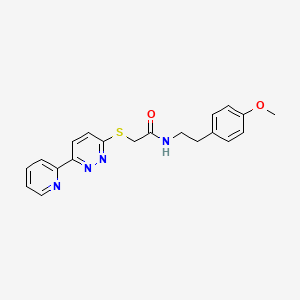

![3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2815470.png)